Lipophilicity Modulation: Quantified LogP Shift vs. Mono-Halogenated Analogs
2-(2-Bromo-4-chlorophenyl)propan-2-ol exhibits a predicted logP of approximately 1.6, which is significantly lower than that of its mono-halogenated analogs, 2-(4-chlorophenyl)propan-2-ol (LogP = 2.57) and 2-(2-bromophenyl)propan-2-ol (LogP = 2.68) [1]. This reduced lipophilicity, a consequence of the combined electron-withdrawing effects and steric influence of both bromine and chlorine substituents on the same ring, directly impacts its behavior in biological assays and synthetic applications.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP ≈ 1.6 |
| Comparator Or Baseline | 2-(4-chlorophenyl)propan-2-ol: LogP = 2.57; 2-(2-bromophenyl)propan-2-ol: LogP = 2.68 |
| Quantified Difference | Approximately 1 log unit lower than both mono-halogenated analogs |
| Conditions | Predicted/calculated logP values from chemical databases. |
Why This Matters
A difference of approximately 1 log unit in lipophilicity can dramatically alter a compound's membrane permeability, solubility, and metabolic stability, making the di-halogenated variant a critical choice for optimizing ADME properties in drug discovery campaigns.
- [1] Molbase. (n.d.). 2-(4-chlorophenyl)propan-2-ol (LogP=2.57) and 2-(2-bromophenyl)propan-2-ol (LogP=2.68). Target compound logP from ChemExper (approx. 1.6). View Source
